molecular formula C8H4FN3 B581894 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 1256809-57-0

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No. B581894
CAS RN: 1256809-57-0
M. Wt: 161.139
InChI Key: VTTUNQCMDPRMCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in scientific research as a potential drug candidate for the treatment of various diseases.

Scientific Research Applications

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in scientific research as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases. Its ability to inhibit certain enzymes and proteins has made it a promising target for drug development.

Mechanism of Action

The mechanism of action of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves the inhibition of certain enzymes and proteins that are involved in various cellular processes. This compound has been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division. It has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile have been extensively studied. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile in lab experiments include its high purity and yield, as well as its low toxicity profile. However, the limitations of using this compound in lab experiments include its limited solubility in water and certain organic solvents, which can make it difficult to work with.

Future Directions

There are many future directions for the scientific research of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. One potential direction is the development of this compound as a potential drug candidate for the treatment of cancer and inflammatory diseases. Additionally, the mechanism of action of this compound could be further studied to better understand its effects on cellular processes. Furthermore, the synthesis of this compound could be optimized to improve its solubility and yield, making it easier to work with in lab experiments.

Synthesis Methods

The synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves the reaction of 5-fluoro-2-methylpyridine-3-carboxylic acid with ethyl isocyanoacetate in the presence of phosphorus oxychloride. The resulting product is then reacted with ammonia to yield the final product. The synthesis of this compound has been optimized to yield high purity and high yield.

properties

IUPAC Name

5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3/c9-6-1-7-5(2-10)3-11-8(7)12-4-6/h1,3-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTUNQCMDPRMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.